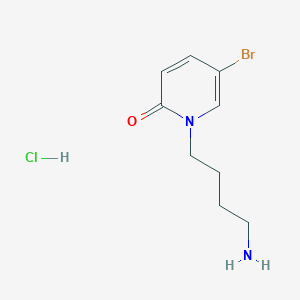
Methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride, also known as MNPEP hydrochloride, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
Research has explored the synthesis and pharmacological properties of compounds related to naphthylpiperazines and tetralylpiperazines, which share structural similarities with the chemical . For instance, the study by Červená et al. (1975) delves into the synthesis and pharmacological evaluation of naphthylpiperazines, demonstrating their potential in producing compounds with neuroleptic and antireserpine effects, which could offer insights into the development of new therapeutic agents (Červená et al., 1975).
Luminescent Properties and Electron Transfer
Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, investigating their luminescent properties and photo-induced electron transfer. This research highlights the potential application of such compounds in developing pH probes and fluorescence-based sensors, which could be adapted for various analytical and diagnostic purposes (Gan et al., 2003).
Conformational and Antibacterial Studies
Further studies, such as those by Hirose et al. (1987), have investigated the antibacterial activity of new difluorinated quinolones, providing valuable insights into the structural requirements for antimicrobial efficacy. This research could inform the design of novel antibacterial agents, particularly those that target resistant bacterial strains (Hirose et al., 1987).
Metabolic Studies
Jiang et al. (2007) focused on the metabolism of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats, shedding light on the metabolic pathways and potential toxicological profiles of similar compounds. Such studies are crucial for understanding the pharmacokinetics and safety profiles of new drugs (Jiang et al., 2007).
Fluorescent Probes and Biological Activities
Research on the synthesis and properties of water-soluble naphthalimides fluorescent probes for protons by Xiang-feng and Yuan-yuan (2005) explores the development of fluorescent probes, indicating the utility of such compounds in biochemical and medical research for tracking physiological processes (Xiang-feng & Yuan-yuan, 2005).
Propiedades
IUPAC Name |
methyl 4-[2-(naphthalene-1-carbonylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3.ClH/c1-25-19(24)22-13-11-21(12-14-22)10-9-20-18(23)17-8-4-6-15-5-2-3-7-16(15)17;/h2-8H,9-14H2,1H3,(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYARRAIZKIMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)C2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methylphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2766255.png)

![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2766258.png)

![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate](/img/structure/B2766261.png)

![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2766269.png)
![5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2766270.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2766271.png)
![1,3-Dimethyl-8-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2766272.png)

